N-butyl-2-(4-cyclohexylphenoxy)acetamide
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Overview
Description
N-butyl-2-(4-cyclohexylphenoxy)acetamide: is an organic compound with the molecular formula C16H23NO2 It is a member of the amide family and is characterized by the presence of a butyl group, a cyclohexylphenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-(4-cyclohexylphenoxy)acetamide typically involves the reaction of 4-cyclohexylphenol with 2-bromoacetamide in the presence of a base such as potassium carbonate . The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoacetamide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-butyl-2-(4-cyclohexylphenoxy)acetamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as or .
Reduction: Reduction of this compound can be achieved using reducing agents like or .
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted amides or ethers.
Scientific Research Applications
N-butyl-2-(4-cyclohexylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-2-(4-cyclohexylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-butylacetamide
- N-(4-butylphenyl)-2-(4-cyclohexylphenoxy)acetamide
- N-(2-(4-cyclohexylphenoxy)ethyl)acetamide
Comparison:
- N-butylacetamide: Similar in structure but lacks the cyclohexylphenoxy group, resulting in different chemical properties and applications.
- N-(4-butylphenyl)-2-(4-cyclohexylphenoxy)acetamide: Contains an additional butylphenyl group, which may enhance its biological activity.
- N-(2-(4-cyclohexylphenoxy)ethyl)acetamide: Similar structure but with an ethyl linkage, which can affect its reactivity and interaction with biological targets.
N-butyl-2-(4-cyclohexylphenoxy)acetamide stands out due to its unique combination of functional groups, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
N-butyl-2-(4-cyclohexylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-2-3-13-19-18(20)14-21-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h9-12,15H,2-8,13-14H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMTUBZJFSHXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=CC=C(C=C1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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